2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide
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Overview
Description
2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide is a complex organic compound with a unique structure that combines a cyano group, a nitro-substituted phenyl ring, a furan ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitro group on the phenyl ring. The cyano group is then added through a nucleophilic substitution reaction. Finally, the acrylamide moiety is introduced via a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an aniline derivative, while substitution reactions can introduce various functional groups onto the phenyl or furan rings.
Scientific Research Applications
2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the furan and phenyl rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(2-nitro-phenyl)-acrylamide: Similar structure but lacks the furan ring.
3-Cyano-4-(3-nitro-phenyl)-furan-2-yl-acrylamide: Similar but with different positioning of the cyano and nitro groups.
2-Cyano-3-(3-nitro-phenyl)-N-phenyl-acrylamide: Similar but without the furan ring.
Uniqueness
2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide is unique due to the combination of its functional groups and rings, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c21-13-15(20(24)22-16-6-2-1-3-7-16)12-18-9-10-19(27-18)14-5-4-8-17(11-14)23(25)26/h1-12H,(H,22,24)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXTLDTEQZVCE-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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